Synthesis and Characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comprehensive Guide
Synthesis and Characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a fluorine atom and a nitro group can significantly modulate the biological activity, physicochemical properties, and metabolic stability of these compounds. 6-Fluoro-4-hydroxy-3-nitroquinoline is a key intermediate of significant interest, particularly in the development of novel anti-infective and anti-cancer drugs.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target molecule. We delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility. This document is intended to serve as an authoritative resource for researchers engaged in heterocyclic chemistry and drug discovery.
Strategic Overview: The Synthetic Rationale
The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline is most effectively approached via a two-stage process. This strategy ensures high yields and purity by first constructing the core heterocyclic system and then introducing the nitro functionality through regioselective electrophilic substitution.
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Stage 1: Construction of the Fluoroquinolone Core. The initial step involves the synthesis of 6-Fluoro-4-hydroxyquinoline. For this, the Gould-Jacobs reaction is the method of choice. It offers a reliable and high-yielding pathway by condensing a substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.[2] This approach is superior to others like the Skraup or Doebner-von Miller syntheses for this specific target, as it directly installs the crucial C4-hydroxyl group without requiring harsh oxidizing conditions.[3]
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Stage 2: Regioselective Nitration. With the 6-Fluoro-4-hydroxyquinoline scaffold in hand, the final step is the introduction of a nitro group at the C3 position. The C4-hydroxyl group is a powerful activating ortho-, para-director. In the quinoline ring, this strongly activates the C3 position for electrophilic aromatic substitution. The reaction is performed using a standard nitrating mixture of nitric and sulfuric acid, with careful temperature control to prevent over-nitration and side-product formation.[4][5]
The complete synthetic workflow is illustrated below.
Caption: Analytical workflow for structural validation.
Analytical Data Summary
The following table summarizes the expected analytical data for the final product, 6-Fluoro-4-hydroxy-3-nitroquinoline, based on established principles and data from analogous structures. [6][7][8]
| Analytical Method | Expected Observations | Rationale & Key Features |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.0-13.0 (br s, 1H, -OH), δ 8.5-8.7 (m, 1H, H-5), δ 7.8-8.0 (m, 2H, H-7, H-8), δ 7.5 (s, 1H, H-2). | The hydroxyl proton is a broad singlet at a very downfield shift. Aromatic protons will show complex splitting due to H-H and H-F coupling. The H-5 proton is expected to be the most downfield aromatic proton due to deshielding from the nitro group and the ring nitrogen. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 170-175 (C-4), δ 155-160 (d, ¹JCF ≈ 250 Hz, C-6), δ 140-145 (C-8a), δ 130-135 (C-3), Additional signals in the aromatic region. | The carbon attached to fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant. The C-4 (bearing the -OH group) and C-3 (bearing the -NO₂) will be significantly shifted. |
| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -110 to -120 ppm (m). | A single multiplet is expected for the fluorine atom at the C-6 position. The multiplicity arises from coupling to adjacent aromatic protons (H-5 and H-7). |
| FT-IR (KBr Pellet, cm⁻¹) | 3400-3200 (br, O-H stretch), 1650 (C=O stretch, quinolone tautomer), 1580 & 1350 (asymmetric & symmetric N-O stretch), 1250 (C-F stretch). | Broad O-H peak confirms the hydroxyl group. Strong peaks for the nitro group are characteristic. The C=O stretch indicates the presence of the 4-quinolone tautomer in the solid state. |
| Mass Spectrometry (ESI-MS) | m/z = 209.03 [M+H]⁺, 207.02 [M-H]⁻. | The exact mass measurement confirms the molecular formula C₉H₅FN₂O₃ (Calculated Exact Mass: 208.0233). |
Detailed Characterization Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving ~10 mg of the final product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.
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For ¹³C NMR, a sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio. [7] 4. Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
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Prepare a KBr pellet by grinding ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk.
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Record the spectrum from 4000 to 400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the key functional groups.
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Mass Spectrometry (MS):
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Prepare a dilute solution of the sample in methanol or acetonitrile (~1 mg/mL).
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Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
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Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.
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Confirm the molecular weight and compare the observed isotopic pattern with the theoretical pattern for the molecular formula.
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References
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-chemistry.org.
- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
- Larock, R. C., et al. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
- Baumgarten, H. E., & Chien-Fan, C. H. (1959). Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society.
- Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline. Chem-Impex.
- Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2014).
- Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline. (2025). BenchChem.
- Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. (2025). BenchChem.
- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).
- Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. (2018).
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